2-(2,4,5-Trichlorophenoxy)acetonitrile
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Overview
Description
2-(2,4,5-Trichlorophenoxy)acetonitrile is an organic compound with the molecular formula C8H4Cl3NO It is a derivative of acetonitrile and is characterized by the presence of a trichlorophenoxy group attached to the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trichlorophenoxy)acetonitrile typically involves the reaction of 2,4,5-trichlorophenol with chloroacetonitrile. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2,4,5-Trichlorophenol+Chloroacetonitrile→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trichlorophenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,4,5-Trichlorophenoxy)acetic acid.
Reduction: Formation of 2-(2,4,5-Trichlorophenoxy)ethylamine.
Substitution: Formation of various substituted phenoxyacetonitriles depending on the nucleophile used.
Scientific Research Applications
2-(2,4,5-Trichlorophenoxy)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of herbicides and pesticides due to its ability to disrupt plant growth.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trichlorophenoxy)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: A related compound used as a herbicide.
2,4-Dichlorophenoxyacetic acid: Another herbicide with similar structural features.
2,4,5-Trichlorophenoxyethanol: A compound with similar functional groups but different applications.
Uniqueness
2-(2,4,5-Trichlorophenoxy)acetonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
18288-25-0 |
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Molecular Formula |
C8H4Cl3NO |
Molecular Weight |
236.5 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenoxy)acetonitrile |
InChI |
InChI=1S/C8H4Cl3NO/c9-5-3-7(11)8(4-6(5)10)13-2-1-12/h3-4H,2H2 |
InChI Key |
MYTJZSJUEJWKNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC#N |
Origin of Product |
United States |
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